molecular formula C10H19N5O2 B2687456 Tert-butyl N-[2-(5-amino-1-methyl-1,2,4-triazol-3-yl)ethyl]carbamate CAS No. 2402829-75-6

Tert-butyl N-[2-(5-amino-1-methyl-1,2,4-triazol-3-yl)ethyl]carbamate

Cat. No.: B2687456
CAS No.: 2402829-75-6
M. Wt: 241.295
InChI Key: VTIFCLAJGFVUNK-UHFFFAOYSA-N
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Description

“Tert-butyl N-[2-(5-amino-1-methyl-1,2,4-triazol-3-yl)ethyl]carbamate” is a compound that contains an amino group and an ester group, which gives the molecule a polar structure . This polarity makes the compound soluble in polar solvents like N,N-dimethylformamide and alcohol, but not soluble in nonpolar solvents like alkanes .


Synthesis Analysis

The synthesis of a similar compound, racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine, was reported to involve the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .


Chemical Reactions Analysis

Tert-butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Physical And Chemical Properties Analysis

Tert-butyl carbamate is a white to slightly yellow solid at room temperature . It has a melting point of 105-108 °C .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Compounds such as "Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate" serve as crucial intermediates in the synthesis of biologically active molecules. For example, a study demonstrated a rapid synthetic method for creating an important intermediate in the production of osimertinib, showcasing the compound's role in drug discovery and development processes. The research outlined a three-step synthesis from 4-fluoro-2methoxy-5nitroaniline, achieving an 81% total yield, highlighting the efficiency of the method (Zhao et al., 2017).

Precursors for Study of Foldamer

The compound "tert-butyl 3-{[1-(methoxycarbonyl)ethyl]aminocarbonyl}-3-methylcarbazate" acts as a precursor for studying a new class of foldamer based on aza/α-dipeptide oligomerization. This exploration aids in understanding the structural and functional aspects of foldamers, which are synthetic molecules that mimic the folding of natural macromolecules (Abbas et al., 2009).

Development of N-Heterocyclic Carbene Complexes

Research into coinage metal(I) complexes with triazole-based N-heterocyclic carbene (NHC) ligands, including derivatives such as "1-tert-butyl-4-{2-[(N,N-dimethylamino)methyl]phenyl}-3-phenyl-1H-1,2,4-triazol-4-ium-5-ide," showcases the application of these compounds in catalysis and materials science. The study highlighted the synthesis, structure, and potential catalytic activities of these complexes, contributing to the advancement of catalytic methodologies and material design (Turek et al., 2014).

Synthetic Methodologies

The compound's structure is indicative of its potential utility in various synthetic methodologies. For example, research on "Di-tert-butyl Ethynylimidodicarbonate" demonstrates the utility of certain carbamate derivatives in installing ethyleneamine groups through terminal alkyne reactivity. This method has applications in the synthesis of complex organic molecules, including natural product analogs and pharmacophores (Beveridge et al., 2020).

Molecular Design and Drug Development

The importance of tert-butyl carbamate derivatives in drug development and molecular design is further underscored by their role as intermediates in the synthesis of antimicrobial compounds and as precursors for the synthesis of 1,3,4-oxadiazoles-2-thione and 1,2,4-triazoles derivatives. This research illustrates the compound's role in creating new therapeutic agents with potential antimicrobial activity (Ghoneim & Mohamed, 2013).

Safety and Hazards

Tert-butyl carbamate is classified as a combustible solid . It does not have a flash point. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

BTTAA, a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), dramatically accelerates reaction rates and suppresses cell cytotoxicity . This suggests potential future directions for the development of new compounds and reactions involving “Tert-butyl N-[2-(5-amino-1-methyl-1,2,4-triazol-3-yl)ethyl]carbamate”.

Properties

IUPAC Name

tert-butyl N-[2-(5-amino-1-methyl-1,2,4-triazol-3-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N5O2/c1-10(2,3)17-9(16)12-6-5-7-13-8(11)15(4)14-7/h5-6H2,1-4H3,(H,12,16)(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIFCLAJGFVUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NN(C(=N1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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